(5-Amino-1,3,4-thiadiazol-2-yl)methanol
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Overview
Description
(5-Amino-1,3,4-thiadiazol-2-yl)methanol is a heterocyclic compound that contains a thiadiazole ring
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antioxidant and anticancer activity, suggesting potential targets could be related to these biological processes .
Mode of Action
It’s worth noting that similar compounds have been shown to induce growth inhibition in certain cell lines, suggesting a potential interaction with cellular growth pathways .
Biochemical Pathways
Based on the observed antioxidant and anticancer activities of similar compounds, it can be inferred that this compound may interact with pathways related to oxidative stress and cell proliferation .
Result of Action
Similar compounds have been shown to exhibit antioxidant and anticancer activities, suggesting potential effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (5-Amino-1,3,4-thiadiazol-2-yl)methanol are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with enzymes and proteins, potentially influencing their function
Cellular Effects
This compound can have various effects on cellular processes. For instance, it has been found to exhibit cytotoxic activity against certain cancer cell lines It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1,3,4-thiadiazol-2-yl)methanol typically involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization and subsequent functionalization. One common method involves the reaction of hydrazinecarbothioamide with carbon disulfide in the presence of a base to form the intermediate 5-amino-1,3,4-thiadiazole-2-thiol. This intermediate is then treated with formaldehyde to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1,3,4-thiadiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
(5-Amino-1,3,4-thiadiazol-2-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Industry: The compound is used in the synthesis of agrochemicals and materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: This compound shares the thiadiazole ring structure but has a mercapto group instead of a hydroxymethyl group.
5-Amino-3-methyl-1,2,4-thiadiazole: This compound has a similar amino-thiadiazole structure but differs in the position and type of substituents.
Uniqueness
(5-Amino-1,3,4-thiadiazol-2-yl)methanol is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
(5-amino-1,3,4-thiadiazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3OS/c4-3-6-5-2(1-7)8-3/h7H,1H2,(H2,4,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCCVQJLYSKFBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56951-58-7 |
Source
|
Record name | (5-amino-1,3,4-thiadiazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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